molecular formula C23H25N5O4S B609994 N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide CAS No. 1808094-07-6

N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide

Cat. No.: B609994
CAS No.: 1808094-07-6
M. Wt: 467.54
InChI Key: GRXCLNMCJWKTAT-UHFFFAOYSA-N
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Description

PF-06471553 is a potent, selective, and orally available inhibitor of monoacylglycerol acyltransferase 3 (MGAT3). This enzyme plays a crucial role in lipid metabolism by catalyzing the acylation of monoacylglycerol to diacylglycerol, which is a key step in the biosynthesis of triacylglycerol. PF-06471553 has shown significant potential in scientific research, particularly in the fields of endocrinology and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-06471553 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of PF-06471553 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

PF-06471553 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with modified functional groups, while oxidation and reduction reactions can result in the formation of oxidized or reduced analogs of PF-06471553 .

Scientific Research Applications

PF-06471553 has a wide range of applications in scientific research:

Mechanism of Action

PF-06471553 exerts its effects by selectively inhibiting the activity of monoacylglycerol acyltransferase 3. This inhibition disrupts the acylation of monoacylglycerol to diacylglycerol, thereby reducing the biosynthesis of triacylglycerol. The molecular targets of PF-06471553 include the active site of MGAT3, where it binds and prevents the enzyme from catalyzing its substrate. This inhibition leads to a decrease in lipid accumulation and has potential therapeutic benefits for metabolic diseases .

Comparison with Similar Compounds

PF-06471553 is unique in its high selectivity and potency as an MGAT3 inhibitor. Compared to other similar compounds, it exhibits greater in vitro and in vivo efficacy, making it a valuable tool for scientific research and potential therapeutic applications. Some similar compounds include:

Properties

IUPAC Name

N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-32-20-7-2-4-16(10-20)11-23(29)27-14-17-8-9-21(12-18(17)15-27)33(30,31)26-22-13-24-28(25-22)19-5-3-6-19/h2,4,7-10,12-13,19H,3,5-6,11,14-15H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXCLNMCJWKTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)NC4=NN(N=C4)C5CCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Reactant of Route 2
N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Reactant of Route 4
N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Reactant of Route 5
N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide
Reactant of Route 6
N-(2-cyclobutyltriazol-4-yl)-2-[2-(3-methoxyphenyl)acetyl]-1,3-dihydroisoindole-5-sulfonamide

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